molecular formula C12H15N3O8Si B12750865 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2,4-dinitrophenoxy)- CAS No. 86806-89-5

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2,4-dinitrophenoxy)-

Cat. No.: B12750865
CAS No.: 86806-89-5
M. Wt: 357.35 g/mol
InChI Key: XAUWJRLGLMGHCI-UHFFFAOYSA-N
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Description

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2,4-dinitrophenoxy)- is a complex organosilicon compound. It belongs to the class of silatranes, which are known for their unique tricyclic structure and significant biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2,4-dinitrophenoxy)- typically involves the reaction of silatrane HSi(OCH2CH2)3N with mercury (II) salts (HgX2), where X can be various substituents such as OCOMe, OCOCF3, OCOCCl3, SCN, or Br . The reaction conditions usually require a controlled environment to ensure the formation of the desired product in good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2,4-dinitrophenoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include mercury (II) salts for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 1-substituted silatranes, while oxidation and reduction reactions can lead to different oxidation states and reduced forms of the compound .

Scientific Research Applications

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2,4-dinitrophenoxy)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2,4-dinitrophenoxy)- involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to form stable complexes with various substrates, facilitating its role as a catalyst or reagent in chemical reactions . The exact molecular targets and pathways can vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2,4-dinitrophenoxy)- is unique due to its dinitrophenoxy group, which imparts distinct chemical properties and reactivity compared to other silatranes. This uniqueness makes it particularly valuable in specific chemical reactions and applications where other silatranes may not be as effective .

Properties

CAS No.

86806-89-5

Molecular Formula

C12H15N3O8Si

Molecular Weight

357.35 g/mol

IUPAC Name

1-(2,4-dinitrophenoxy)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane

InChI

InChI=1S/C12H15N3O8Si/c16-14(17)10-1-2-12(11(9-10)15(18)19)23-24-20-6-3-13(4-7-21-24)5-8-22-24/h1-2,9H,3-8H2

InChI Key

XAUWJRLGLMGHCI-UHFFFAOYSA-N

Canonical SMILES

C1CO[Si]2(OCCN1CCO2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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